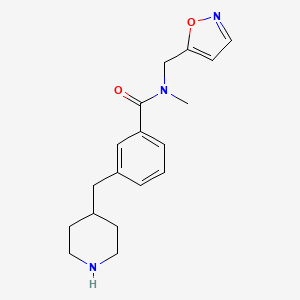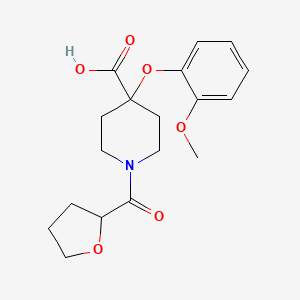![molecular formula C21H27N3O2 B5433855 N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide](/img/structure/B5433855.png)
N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)-1-piperazinyl]acetamide, commonly known as EPM, is a potent and selective ligand for the sigma-1 receptor. It was first synthesized in the 1990s and has since been extensively studied for its potential therapeutic applications.
Mechanism of Action
The sigma-1 receptor is a chaperone protein that is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. EPM binds to the sigma-1 receptor with high affinity and acts as an agonist, stimulating its activity. This leads to the modulation of various signaling pathways, including the ERK and PI3K/Akt pathways, and the release of neurotrophic factors such as BDNF.
Biochemical and Physiological Effects:
EPM has been shown to have various biochemical and physiological effects, including the modulation of ion channels and neurotransmitter receptors, the inhibition of inflammatory cytokines, and the activation of neurotrophic factors. It has also been found to have analgesic and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of EPM is its high selectivity for the sigma-1 receptor, which allows for the study of its specific effects. However, its potency and selectivity also make it difficult to obtain in large quantities, which may limit its use in certain experiments. Additionally, the lack of a crystal structure for the sigma-1 receptor makes it challenging to study the binding of EPM to the receptor.
Future Directions
There are several future directions for the study of EPM. One area of research is the development of new sigma-1 receptor ligands with improved pharmacokinetic properties and therapeutic efficacy. Another direction is the investigation of the role of the sigma-1 receptor in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. Additionally, the study of the sigma-1 receptor in different cell types and tissues may provide new insights into its functions and potential therapeutic applications.
Conclusion:
In conclusion, EPM is a potent and selective ligand for the sigma-1 receptor that has been extensively studied for its potential therapeutic applications. Its mechanism of action involves the modulation of various signaling pathways and the activation of neurotrophic factors. While there are advantages and limitations to its use in lab experiments, there are also several future directions for its study that may lead to new therapeutic applications.
Synthesis Methods
The synthesis of EPM involves the reaction of 4-ethoxyaniline with 2-methyl-4-(chloromethyl)phenylpiperazine, followed by acetylation with acetic anhydride. The final product is obtained by recrystallization from ethanol. The purity of the compound is confirmed by NMR, IR, and mass spectrometry.
Scientific Research Applications
EPM has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative disorders, psychiatric disorders, and cancer. It has been shown to have neuroprotective, anti-inflammatory, and analgesic effects. EPM has also been found to modulate ion channels and neurotransmitter receptors, which may contribute to its therapeutic effects.
properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-26-19-10-8-18(9-11-19)22-21(25)16-23-12-14-24(15-13-23)20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHXZHCPRXDZBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dimethyl-N-[(7R,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]-1-benzofuran-2-carboxamide](/img/structure/B5433780.png)
![3-{2-[(3-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433781.png)
![1-(4-chlorophenyl)-4-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperazine](/img/structure/B5433792.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)
![1-(4-{5-[(tert-butylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5433808.png)

![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)
![N-(4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5433834.png)

![2-{[5-(cyclohexylmethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5433844.png)


![2,2,6,6-tetramethyl-1-[(pyridin-2-ylcarbonyl)oxy]piperidin-4-one oxime](/img/structure/B5433863.png)